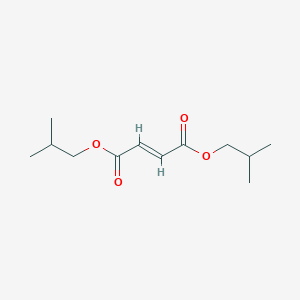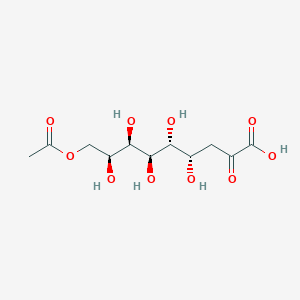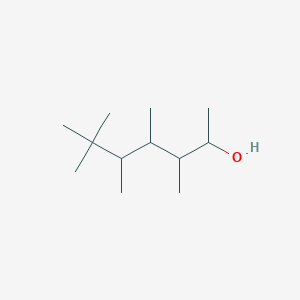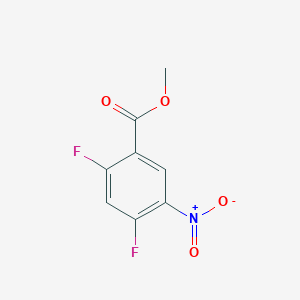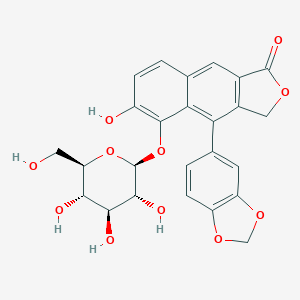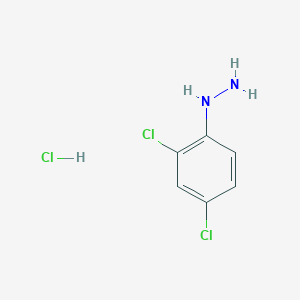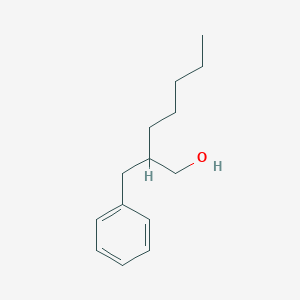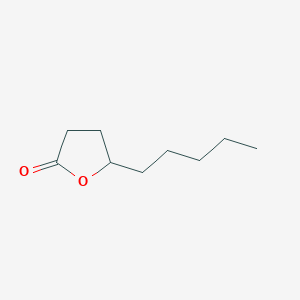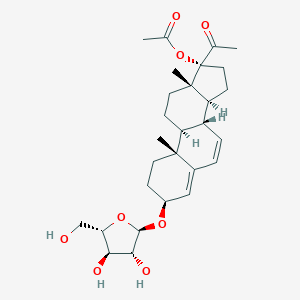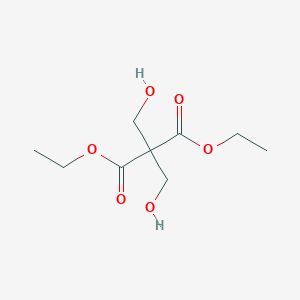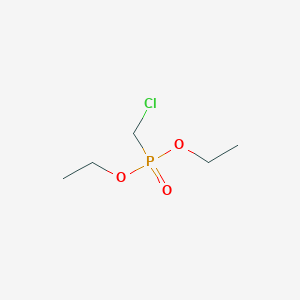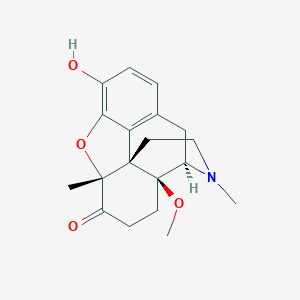
14-Methoxymetopon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methoxymetopon is an experimental opioid drug developed by a team led by Professor Helmut Schmidhammer at the University of Innsbruck in the mid-1990s . It is a derivative of metopon, with a methoxy group inserted at the 14-position. This compound is a highly potent analgesic, approximately 500 times stronger than morphine when administered systemically . It binds strongly to the μ-opioid receptor and activates it to a greater extent than most similar opioid drugs .
Preparation Methods
14-Methoxymetopon is synthesized through a series of chemical reactions starting from metopon. . The synthetic route typically involves:
Oxidation: of the starting material to introduce a ketone group.
Methoxylation: to introduce the methoxy group at the desired position.
Reduction: to convert the ketone back to an alcohol if necessary.
Chemical Reactions Analysis
14-Methoxymetopon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.
Substitution: The methoxy group at the 14-position can be substituted with other groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
14-Methoxymetopon has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying the structure-activity relationships of opioids.
Biology: Researchers use it to investigate the binding affinity and activation of opioid receptors.
Medicine: Its potent analgesic properties make it a candidate for developing new pain management therapies.
Mechanism of Action
14-Methoxymetopon exerts its effects by binding strongly to the μ-opioid receptor, a key molecular target in the pain pathway . This binding activates the receptor to a greater extent than most similar opioid drugs, leading to potent analgesic effects. The compound also exhibits a ceiling effect on other opioid-related side effects such as constipation and respiratory depression, which is believed to involve interaction with the κ-opioid receptor .
Comparison with Similar Compounds
14-Methoxymetopon is unique among opioids due to its high potency and unusual pharmacological profile. Similar compounds include:
14-Ethoxymetopon: An opioid analog with an ethoxy group at the 14-position, also highly potent.
14-Methoxydihydromorphinone: Another derivative with a methoxy group at the 14-position, used for comparison in binding studies.
These compounds share structural similarities but differ in their binding affinities and pharmacological effects, highlighting the unique properties of this compound .
Properties
CAS No. |
131575-03-6 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1 |
InChI Key |
DENICFHULARDRG-WEZQJLTASA-N |
SMILES |
CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
Isomeric SMILES |
C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC |
Canonical SMILES |
CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
Synonyms |
14-methoxymetopon |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



